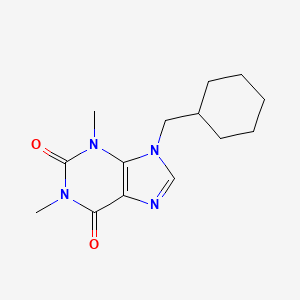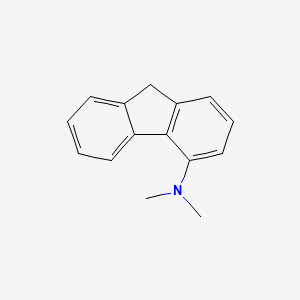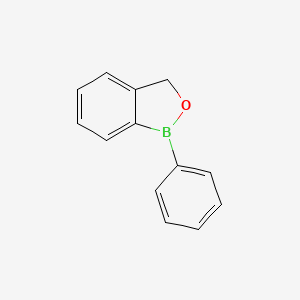
3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzothiazol-3-yl-1-phenyl-ethanone is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by a benzothiazole ring fused to a phenyl group via an ethanone linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-3-yl-1-phenyl-ethanone typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring . Common reagents used in this synthesis include hydrochloric acid and ethanol as the solvent.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Benzothiazol-3-yl-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated benzothiazole derivatives.
科学的研究の応用
2-Benzothiazol-3-yl-1-phenyl-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential as an anti-tubercular and anti-inflammatory agent.
作用機序
The biological activity of 2-Benzothiazol-3-yl-1-phenyl-ethanone is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial and cancer cell proliferation. The compound’s mechanism of action involves binding to the active site of these enzymes, thereby blocking their activity and leading to cell death .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, which lacks the phenyl-ethanone moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of the ethanone linkage.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
Uniqueness
2-Benzothiazol-3-yl-1-phenyl-ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a phenyl-ethanone moiety enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
特性
CAS番号 |
7467-00-7 |
|---|---|
分子式 |
C15H12BrNOS |
分子量 |
334.2 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H12NOS.BrH/c17-14(12-6-2-1-3-7-12)10-16-11-18-15-9-5-4-8-13(15)16;/h1-9,11H,10H2;1H/q+1;/p-1 |
InChIキー |
MIPPUJJTHYPZQM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)

